molecular formula C14H23NO2S B12761650 Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- CAS No. 90132-53-9

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-

Cat. No.: B12761650
CAS No.: 90132-53-9
M. Wt: 269.40 g/mol
InChI Key: JSWFZFXPKROBKR-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- is an organic compound with the molecular formula C14H23NO2S It is a derivative of benzeneethanamine, featuring ethoxy and ethylthio substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzeneethanamine as the core structure.

    Thioether Formation: The ethylthio group is introduced at the 5 position through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethylthio group to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted benzeneethanamines.

Scientific Research Applications

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethylthio groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, 3,4-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy and ethylthio groups.

    Benzeneethanamine, 3,4,5-trimethoxy-: Contains three methoxy groups on the benzene ring.

Uniqueness

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- is unique due to the presence of both ethoxy and ethylthio groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90132-53-9

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2-(3,4-diethoxy-5-ethylsulfanylphenyl)ethanamine

InChI

InChI=1S/C14H23NO2S/c1-4-16-12-9-11(7-8-15)10-13(18-6-3)14(12)17-5-2/h9-10H,4-8,15H2,1-3H3

InChI Key

JSWFZFXPKROBKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CCN)SCC)OCC

Origin of Product

United States

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